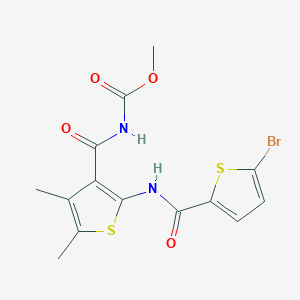

Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

Evolution of Thiophene Carboxamide Derivatives in Medicinal Chemistry

Thiophene carboxamide derivatives have evolved from simple aromatic scaffolds to sophisticated biomimetic agents over the past two decades. Early work focused on thiophene’s role as a phenyl bioisostere, leveraging its smaller size (84.14 g/mol) and enhanced π-electron density to improve binding specificity. The introduction of carboxamide groups marked a pivotal shift, enabling hydrogen-bonding interactions critical for targeting tubulin, kinases, and viral proteases.

A landmark study in 2022 demonstrated that thiophene carboxamides mimicking Combretastatin A-4 (CA-4) exhibited sub-micromolar anticancer activity via tubulin polymerization inhibition. Compounds such as 2b and 2e (IC~50~ = 5.46–12.58 µM against Hep3B) showcased the pharmacophoric advantage of thiophene’s sulfur atom, which formed π-cationic interactions with lysine residues in tubulin’s colchicine-binding pocket. Subsequent structural refinements prioritized halogenation (e.g., bromine) to enhance metabolic stability and dipole moments (5.66–6.16 Debye), as evidenced by ADME-T analyses (Table 1).

Table 1: Key Properties of Representative Thiophene Carboxamide Derivatives

*Calculated properties for Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate.

Positioning of this compound in Drug Discovery

This compound exemplifies three strategic innovations in thiophene-based drug design:

- Multi-Thiophene Scaffolding : The dual thiophene system enhances aromatic stacking and conformational rigidity, potentially improving target residence time compared to mono-thiophene analogs.

- Bromine Substitution : The 5-bromo group on the outer thiophene ring augments hydrophobic interactions and oxidative stability, a tactic validated in antiviral thiophene carboxamides (EC~50~ = 2.7–8.9 µM).

- Carbamate Functionalization : The terminal carbamate group introduces hydrogen-bond acceptor sites while maintaining a polar surface area (62.4 Ų) within the optimal range for oral bioavailability (7–200 Ų).

Molecular modeling predicts that the 4,5-dimethyl substitution on the inner thiophene ring reduces steric clashes in deep binding pockets, a hypothesis supported by dynamics simulations of analogous compounds showing RMSD < 2.0 Å over 100 ns.

Significance of Multi-Thiophene Systems in Modern Pharmaceutical Research

Multi-thiophene architectures address historical limitations of single-ring systems, including poor solubility and rapid hepatic clearance. Key advances include:

- Enhanced Aromatic Interactions : Dual thiophene cores enable bifurcated π-stacking with tyrosine/phenylalanine residues, as observed in tubulin (ΔG~binding~ = −9.8 kcal/mol).

- Tunable Electronic Profiles : DFT analyses reveal that methyl and bromine substituents modulate HOMO-LUMO gaps (ΔE = 3.2–4.1 eV), optimizing charge transfer interactions.

- Synthetic Versatility : Suzuki-Miyaura cross-coupling reactions enable precise functionalization, as demonstrated in the synthesis of 5-arylthiophene-2-carboxamides.

Table 2: Comparative Analysis of Multi-Thiophene Pharmacophores

| Feature | Single Thiophene | Dual Thiophene | Target Compound |

|---|---|---|---|

| Aromatic Surface (Ų) | 28–34 | 58–66 | 64.7 |

| Metabolic Stability | Moderate | High | Predicted High |

| Synthetic Complexity | Low | Moderate | High (Requires Pd Catalysis) |

Properties

IUPAC Name |

methyl N-[2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4S2/c1-6-7(2)22-13(10(6)12(19)17-14(20)21-3)16-11(18)8-4-5-9(15)23-8/h4-5H,1-3H3,(H,16,18)(H,17,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBLMKARYLMXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(S2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C13H12BrN3O3S

- Molecular Weight : 358.22 g/mol

The presence of bromine in the thiophene ring is significant for its biological properties, enhancing interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives, including the compound . A notable study found that analogs of 5-bromothiophene-2-carboxylic acid exhibited promising in vitro antibacterial activity against various strains of bacteria, including multi-drug resistant strains.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4F | 3.125 | XDR Salmonella Typhi |

| Control | 0.5 | Ciprofloxacin |

The compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, which was significantly lower than that of standard antibiotics like ciprofloxacin and ceftriaxone .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown potential anticancer activity. In vitro studies indicated that thiophene derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of proteasomal activity. For instance, compounds similar to methyl carbamate have been reported to inhibit tumor growth by inducing cell cycle arrest and apoptosis in human cancer cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Bacterial Enzymes : The compound interacts with bacterial enzymes crucial for survival, effectively disrupting their function.

- Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.

- Molecular Docking Studies : Computational studies have suggested strong binding affinities between the compound and target proteins involved in bacterial resistance mechanisms .

Case Studies

- Study on Antibacterial Efficacy : A series of experiments conducted on various thiophene derivatives revealed that modifications to the thiophene ring significantly affected antibacterial potency. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

- Anticancer Research : Another study focused on the anticancer effects of thiophene derivatives demonstrated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, showcasing their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds, including methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, exhibit significant antimicrobial properties. For instance, research has shown that thiophene-based compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Cancer Therapeutics

Thiophene derivatives are also being explored for their anticancer properties. The structural characteristics of this compound may allow it to interact with biological targets involved in cancer cell proliferation. Studies have focused on its ability to induce apoptosis in cancer cells through various pathways, suggesting its utility in cancer treatment protocols .

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films is advantageous for enhancing the efficiency of organic solar cells .

Polymer Chemistry

In polymer chemistry, thiophene derivatives are often incorporated into polymer matrices to enhance conductivity and stability. The compound's functional groups can facilitate cross-linking and improve the mechanical properties of polymers used in electronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Thiophene Derivatives : Starting from 5-bromothiophene-2-carboxylic acid, the carboxamide group is introduced through amide coupling reactions.

- Methylation : The final product is obtained by methylating the carboxylic acid group using methylating agents such as dimethyl sulfate or methyl iodide.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies

Comparison with Similar Compounds

Structural Analogues in Agrochemical Carbamates

Carbamate derivatives are widely used as pesticides due to their inhibitory effects on acetylcholinesterase or fungal tubulin. Key comparisons include:

Key Differences :

- Aromatic Systems: The target compound’s thiophene rings contrast with benzimidazole in carbendazim/benomyl.

- Halogen vs. Alkyl Groups: The bromine in the target compound may enhance electrophilic reactivity or hydrogen-bonding capacity compared to benomyl’s butyl group, influencing bioavailability or toxicity profiles.

Pharmaceutical Carbamates with Heterocyclic Moieties

Thiazole- and thiophene-containing carbamates are prevalent in pharmaceuticals. Notable examples include:

Key Differences :

- Thiophene vs. Thiazole: The target compound’s thiophene lacks the basic nitrogen present in thiazole, reducing hydrogen-bonding donor capacity. This could limit target engagement in enzyme-active sites compared to thiazole-based drugs .

- Functional Groups : The absence of hydroperoxy or urea groups in the target compound suggests lower oxidative reactivity or different pharmacokinetic behavior compared to the pharmacopeial examples.

Hydrogen-Bonding and Crystal Packing Considerations

The target compound’s bromothiophene and carbamate groups may participate in hydrogen-bonding networks, influencing crystallinity and stability. Etter’s graph set analysis highlights that bromine’s electronegativity could stabilize C–Br···O or N–H···Br interactions, while methyl groups may disrupt packing efficiency . In contrast:

- Carbendazim : Benzimidazole N–H groups form robust hydrogen bonds, enhancing crystalline stability and environmental persistence .

Q & A

Q. What are the key synthetic strategies for preparing Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate?

The synthesis involves sequential functionalization of thiophene cores. For example, bromination of thiophene derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid ) can be followed by amidation and carbamate formation. A typical procedure includes:

- Step 1 : Bromination of a thiophene precursor using Br₂ under reflux with NaHCO₃ (yield: 80% ).

- Step 2 : Amidation via coupling 5-bromothiophene-2-carboxylic acid with an amine intermediate using activating agents like EDC/HOBt.

- Step 3 : Carbamate formation using methyl chloroformate under anhydrous conditions.

Purification often employs reverse-phase HPLC (e.g., methanol-water gradient) or column chromatography .

Q. How is the compound structurally characterized in academic research?

Characterization relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Peaks for methyl groups (δ ~2.3–2.5 ppm), aromatic protons (δ ~7.0–7.7 ppm), and carbamate carbonyls (δ ~165–170 ppm) .

- IR Spectroscopy : Absorptions for C=O (1670–1700 cm⁻¹), C-Br (550–600 cm⁻¹), and NH/amide bonds (3200–3350 cm⁻¹) .

- Melting Point : Typically 120–230°C, depending on substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

- Catalyst Screening : Pd(PPh₃)₂Cl₂ for cross-coupling reactions (e.g., Suzuki-Miyaura) improves regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while CH₂Cl₂ is preferred for anhydrous reactions .

- Temperature Control : Reflux (e.g., 80–110°C) for bromination, and room temperature for carbamate formation to avoid side reactions .

Data from parallel reactions (varying equivalents, time) should be analyzed statistically to identify optimal conditions.

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and verifies carbon-proton correlations .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry (e.g., confirming the position of bromine or methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected data .

Q. How does the bromothiophene moiety influence bioactivity in related compounds?

In structurally analogous derivatives (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes), bromine enhances antibacterial activity by increasing electrophilicity and membrane permeability. However, steric bulk from dimethyl groups may reduce binding affinity . Mechanistic studies using MIC assays and molecular docking are recommended to correlate structure-activity relationships (SAR) .

Q. What are the stability challenges for this compound under experimental conditions?

- Thermal Stability : Decomposition above 200°C necessitates storage at 2–8°C .

- Light Sensitivity : Thiophene derivatives degrade under UV light; amber vials and inert atmospheres (N₂/Ar) are advised .

- Hydrolysis Risk : The carbamate group is susceptible to hydrolysis in aqueous media; use anhydrous solvents for long-term storage .

Methodological Recommendations

- Contradictory Bioactivity Data : Compare MIC values across bacterial strains using standardized CLSI protocols. Validate via time-kill assays .

- Scale-Up Challenges : Replace hazardous reagents (e.g., Br₂) with N-bromosuccinimide (NBS) for safer bromination .

- Computational Aids : Use DFT calculations (Gaussian 09) to predict NMR shifts or optimize synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.